Azetidine

Catalog No.
S579935
CAS No.
503-29-7
M.F
C3H7N
M. Wt
57.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidine

CAS Number

503-29-7

Product Name

Azetidine

IUPAC Name

azetidine

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2

InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N

SMILES

C1CNC1

Synonyms

1,3-propylenimine, azacyclobutane, azetidine, trimethylenimine

Canonical SMILES

C1CNC1

Azetidine is a saturated heterocyclic organic compound characterized by its four-membered ring structure, which consists of three carbon atoms and one nitrogen atom. At room temperature, azetidine appears as a colorless liquid with a strong ammonia-like odor and exhibits basic properties that are notably stronger than most secondary amines . The compound's unique structural configuration contributes to its significant ring strain, which influences its reactivity and stability compared to related compounds such as aziridines .

Due to its ring strain and the presence of the nitrogen atom. Key reactions include:

  • Ring Opening: Azetidine can undergo ring-opening reactions when treated with concentrated hydrochloric acid or other nucleophiles, leading to the formation of azetidinium ions or other derivatives .
  • Chloroformate Reactions: The interaction between azetidines and chloroformates can yield functionalized γ-chloroamines, demonstrating their utility in synthetic organic chemistry .
  • Cycloaddition Reactions: Azetidines can also be synthesized through cycloaddition processes, such as the aza-Paterno-Büchi reaction, which utilizes light to promote the reaction of 2-isoxazoline-3-carboxylates with alkenes .

Azetidine and its derivatives have shown notable biological activities. For instance, azetidine-2-carboxylic acid is recognized as a toxic mimic of proline, which can interfere with protein synthesis in biological systems . Additionally, azetidines have been explored for their potential roles in drug discovery, particularly as building blocks for pharmaceuticals due to their structural uniqueness and reactivity .

Several methods have been developed for synthesizing azetidine, including:

  • Reduction of Azetidinones: Azetidine can be synthesized by reducing azetidinones using lithium aluminum hydride or a mixture of lithium aluminum hydride and aluminum trichloride .
  • Cyclization of γ-Substituted Amines: This method involves cyclizing γ-substituted amines under specific conditions to form the azetidine ring .
  • Microwave-Assisted Synthesis: A one-pot synthesis approach using alkyl dihalides and primary amines under microwave irradiation has been reported as an efficient method for generating azetidines .

Azetidine finds applications in various fields:

  • Drug Development: Its unique structure makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
  • Polymer Chemistry: Azetidines are utilized in polymerization processes, contributing to the synthesis of novel materials with desirable properties .
  • Chiral Templates: Due to their stereochemical characteristics, azetidines serve as chiral templates in asymmetric synthesis .

Studies on azetidine's interactions reveal its potential as a versatile compound in organic synthesis. For instance, the ability of azetidinium ions to react with various nucleophiles expands the scope of functionalization available for this compound. Additionally, research has focused on the reactivity patterns of azetidines in different chemical environments, highlighting their adaptability in synthetic pathways .

Azetidine is often compared with several similar compounds due to its structural features and reactivity:

CompoundStructure TypeUnique Features
AziridineThree-membered ringHigher ring strain; more reactive than azetidine
PyrrolidineFive-membered ringMore stable; commonly found in natural products
OxetaneFour-membered ringLower reactivity compared to azetidine
Azetidinoneβ-lactamContains a carbonyl group; used in antibiotic synthesis

Azetidine's distinct four-membered ring structure combined with its nitrogen atom sets it apart from these compounds, influencing both its chemical behavior and potential applications in various fields .

XLogP3

-0.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

57.057849228 g/mol

Monoisotopic Mass

57.057849228 g/mol

Boiling Point

63.0 °C

Heavy Atom Count

4

UNII

37S883XDWR

Related CAS

53860-05-2

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

178.32 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

503-29-7
53860-05-2

Wikipedia

Azetidine

General Manufacturing Information

Azetidine: ACTIVE
Azetidine, homopolymer: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

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